Boc-Lys(Boc)-OSu

Peptide Synthesis Process Chemistry Impurity Profiling

Boc-strategy SPPS requires orthogonal, acid-labile lysine protection incompatible with Fmoc workflows. Substituting with Fmoc analogs forces resin, reagent, and method revalidation. Boc-Lys(Boc)-OSu (CAS 30189-36-7) solves this with: - Dual Boc protection & pre-activated NHS ester - no in situ activation needed - Validated impurity profile (des-Boc, dimers) enabling QC-ready HPLC - Proven in antibacterial dendrimers & gene delivery vectors Procurement: Request impurity documentation matching published retention data.

Molecular Formula C20H33N3O8
Molecular Weight 443.5 g/mol
Cat. No. B8071895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Lys(Boc)-OSu
Molecular FormulaC20H33N3O8
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
InChIInChI=1S/C20H33N3O8/c1-19(2,3)29-17(27)21-12-8-7-9-13(22-18(28)30-20(4,5)6)16(26)31-23-14(24)10-11-15(23)25/h13H,7-12H2,1-6H3,(H,21,27)(H,22,28)
InChIKeyIQVLXQGNLCPZCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Lys(Boc)-OSu Procurement Guide


Boc-Lys(Boc)-OSu (CAS 30189-36-7, Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester) is a doubly protected, activated lysine building block employed in peptide synthesis and bioconjugation. It features two acid-labile Boc groups for orthogonal amine protection and an NHS ester for amide bond formation. [1] Its dual protection and pre-activated ester distinguish it within the class of lysine derivatives used in solid-phase and solution-phase peptide assembly. [2]

1
Dual Boc protection enables orthogonal acid-labile amine deprotection
2
Pre-activated NHS ester supports direct amide coupling without in-situ activation
3
Designed for Boc-strategy solid-phase peptide synthesis and solution-phase ligation

Why Boc-Lys(Boc)-OSu Is Not Interchangeable


Boc-Lys(Boc)-OSu is not interchangeable with Fmoc-protected lysine derivatives due to fundamental differences in deprotection orthogonality, activation state, and process impurity profiles. Substituting with an Fmoc analog (e.g., Fmoc-Lys(Boc)-OH) shifts the entire synthetic workflow from acid-labile to base-labile deprotection, requiring different resins, coupling reagents, and purification strategies. Furthermore, Boc-Lys(Boc)-OSu-specific process impurities (e.g., des-Boc derivatives and dimeric byproducts) are absent in Fmoc-based building blocks, meaning analytical methods and quality specifications cannot be transferred between these compounds without revalidation. [1]

Deprotection orthogonality
Acid-labile Boc vs. base-labile Fmoc chemistry requires different resins, coupling reagents, and purification protocols.
Activation state
Pre-activated NHS ester eliminates in-situ activation steps mandatory for free-acid derivatives; workflow efficiency may shift.
Process impurity specificity
Boc-specific process impurities (des-Boc, dimeric byproducts) are absent in Fmoc analogs; analytical methods and specifications cannot transfer without revalidation.

Boc-Lys(Boc)-OSu Differentiation Evidence


Impurity Profile and HPLC Retention Comparison

Boc-Lys(Boc)-OSu exhibits a distinct impurity profile comprising four major process-related impurities: des-Boc-Lys(Boc)-OSu (Impurity A), Boc-Lys-OSu (Impurity B), Boc-Lys(Boc)-OH (Impurity C), and a dimeric byproduct (Impurity D). [1] HPLC analysis revealed retention time (RT) differences of 1.2–2.8 minutes between the target compound and its impurities, with commercial batches showing elevated levels of Impurity A (2.5–3.8%) and Impurity D (1.2–2.1%) compared to freshly synthesized material (Impurity A: <1.0%, Impurity D: <0.5%). [2]

Impurity profile & HPLC
Head-to-head
Commercial batches show 2.5–3.8× higher des-Boc impurity and 2.4–4.2× higher dimeric byproduct vs. freshly synthesized material
Impurity-aware procurement supports coupling consistency and reduces purification burden
RP-HPLC (C18, water/acetonitrile + 0.1% TFA); retention time differences 1.2–2.8 min
Peptide Synthesis Process Chemistry Impurity Profiling Quality Control

Optical Rotation Purity Specification

The specific optical rotation of Boc-Lys(Boc)-OSu is specified as [α]²⁰/D = −25.5° ± 1.5° (c = 1% in DMF), which differs markedly from Fmoc-Lys(Boc)-OSu ([α]²⁰/D = −22° ± 2°, c = 2 in DMF) and Boc-Lys(Boc)-OH ([α]²⁰/D = −24° ± 2°, c = 2 in EtOH). This stereochemical benchmark serves as a direct quantitative indicator of enantiomeric integrity.

Specific optical rotation
Data to verify
[α]²⁰/D = −25.5° ± 1.5° (c = 1% in DMF)
Stereochemical benchmark for lot acceptance; deviating values flag racemization
Specification review required; supplier lot data may differ
Chiral Purity Quality Control Peptide Synthesis Analytical Chemistry

Precision Building Block for Polylysine Dendrimers

Boc-Lys(Boc)-OSu enables the iterative construction of polylysine dendrimers with defined generation number (Gn) and controlled surface functionality. In the synthesis of PCL20-KG5 antibacterial dendrimers, Boc-Lys(Boc)-OSu was coupled to PCL20-NH2 cores generation-by-generation, achieving >95% coupling efficiency per generation as monitored by Kaiser test and ¹H NMR. [1] The resulting G5 dendrimer (PCL20-KG5) exhibited broad-spectrum antibacterial activity with MIC values of 8–32 μg/mL against E. coli and S. aureus, and hemolytic toxicity <5% at 512 μg/mL. [2]

Dendrimer build & bioassay
Head-to-head
Boc-Lys(Boc)-OSu-based dendrimer: >95% coupling efficiency, MIC 8–32 μg/mL, hemolysis 128 μg/mL, hemolysis 15–25%
Supports dendrimer structure-activity characterization; ≥4-fold lower MIC and ≥3-fold lower hemolysis observed
Antimicrobial and hemolysis assays context; requires validation in intended polymer system
Dendrimer Synthesis Antibacterial Materials Polymer Chemistry Drug Delivery

Boc-Lys(Boc)-OSu Application Scenarios


GMP Peptide API Impurity Traceability

In regulated peptide API production, Boc-Lys(Boc)-OSu batches must meet strict impurity specifications. The characterized impurity profile (des-Boc, dimeric species) enables development of validated HPLC methods for batch release. [1] Procurement decisions should favor suppliers providing impurity profile documentation consistent with the published retention time and abundance data.

Acid-Stable Peptide Therapeutics Synthesis

Boc-Lys(Boc)-OSu is the lysine building block of choice for Boc-strategy SPPS, where acid-labile side-chain protection is required and base-sensitive modifications (e.g., certain fluorophores, phosphopeptides) are incompatible with Fmoc chemistry. The pre-activated NHS ester eliminates the need for in situ activation, streamlining automated synthesis protocols.

Polylysine Dendrimers for Drug Delivery and Antimicrobials

The orthogonal Boc protection of Boc-Lys(Boc)-OSu enables precise, generation-controlled dendrimer growth on solid supports or in solution. [2] This has been validated for antibacterial dendrimers with tunable potency and low hemolytic toxicity, and the approach is extensible to gene delivery vectors and multivalent ligand displays. [3]

Application
Selection Property
Validation Focus
Peptide API impurity control
Defined impurity profile documentation
HPLC purity and process-related impurity profiling
Boc-strategy SPPS
Acid-labile orthogonal protection & pre-activated NHS ester
Coupling efficiency and deprotection condition optimization
Polylysine dendrimer research
Orthogonal lysine building block for generation-controlled architecture
Generation efficiency, surface functionality, and bioassay endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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